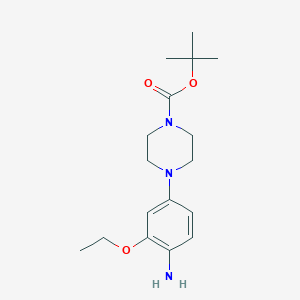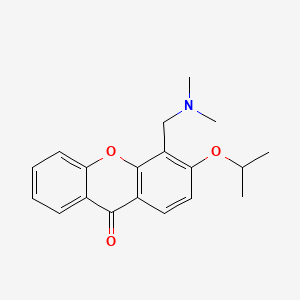
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide typically involves the formation of the imidazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of an appropriate precursor, such as an amidine, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced dihydroimidazole compounds, and various substituted sulfonamides. These products can have different chemical and biological properties, making them useful for various applications .
Applications De Recherche Scientifique
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and can be explored for the development of new antimicrobial agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine: This compound is similar in structure but lacks the sulfonamide group, which may result in different chemical and biological properties.
4-(4,5-dihydro-1H-imidazol-2-yl)phenol: This compound has a hydroxyl group instead of an amino group, which can affect its reactivity and applications.
Uniqueness
The presence of both the imidazole ring and the sulfonamide group in 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide makes it unique compared to other similar compounds. This combination allows it to participate in a wider range of chemical reactions and enhances its potential for various applications in research and industry .
Propriétés
Numéro CAS |
2733-54-2 |
|---|---|
Formule moléculaire |
C9H12N4O2S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
Clé InChI |
GYWBMJZUFMUOPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)




![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)

